MFCD18317051
Description
MFCD18317051 is a chemical compound of significant interest in industrial and pharmaceutical research. Based on analogous compounds discussed in the literature, it is inferred to share structural motifs with triazine, pyridine, or benzimidazole derivatives, which are commonly associated with applications in catalysis, drug discovery, and materials science .
Properties
IUPAC Name |
2-chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c1-7-4-8(2-3-11(7)15)10-6-16-12(14)5-9(10)13(17)18/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNVNHCUCRRVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687209 | |
| Record name | 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-14-0 | |
| Record name | 2-Chloro-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317051 involves several steps, typically starting with the preparation of the core structure through a series of chemical reactions. One common method involves the use of hydrophilic material-modified iron(III) oxide nanoparticles, synthesized using the co-precipitation technique . This method ensures the stability of the compound in an aqueous phase system, which is crucial for its application in various fields.
Chemical Reactions Analysis
MFCD18317051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically involving reducing agents.
Substitution: A reaction where one functional group in the molecule is replaced by another.
Complexation: The formation of a complex compound with metal ions, which is particularly relevant in its biomedical applications
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for complexation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
MFCD18317051 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of MFCD18317051 involves its interaction with copper ions, leading to the formation of reactive oxygen species. These reactive oxygen species cause DNA damage and cell cycle arrest, ultimately leading to apoptosis in cancer cells. The compound’s ability to chelate copper ions and reduce the activity of antioxidant enzymes like superoxide dismutase and glutathione is crucial to its anticancer effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Structural Differences : CAS 918538-05-3 features a pyrrolotriazine core with chlorine substituents, while CAS 1761-61-1 contains a brominated benzoic acid moiety. These structural differences influence reactivity; for example, the triazine derivative may participate in nucleophilic substitution, whereas the benzoic acid derivative is prone to electrophilic aromatic substitution .
- Solubility : Both compounds exhibit low aqueous solubility (Log S = -2.47), suggesting that this compound may also require polar aprotic solvents (e.g., DMF, THF) for dissolution.
Comparative Insights :
- CAS 1761-61-1 employs a greener synthetic route using recyclable A-FGO catalysts, highlighting advancements in sustainable chemistry. In contrast, CAS 918538-05-3 relies on traditional reagents like DMF, which pose environmental and safety concerns .
- This compound may benefit from similar catalytic strategies to enhance yield and reduce waste.
Research Findings and Limitations
- Bioactivity : Both reference compounds show moderate bioavailability (Score = 0.55), but CAS 918538-05-3’s higher halogen content correlates with greater toxicity (H315-H319-H335 vs. H302) .
- Synthetic Efficiency : The high yield (98%) and recyclability of the A-FGO catalyst in CAS 1761-61-1’s synthesis suggest a scalable model for this compound production .
- Data Gaps : Direct experimental data for this compound, such as spectral characterization or biological activity, are absent in the provided evidence, necessitating further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
